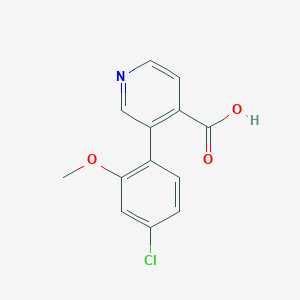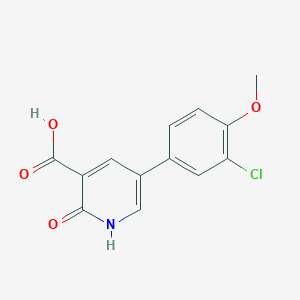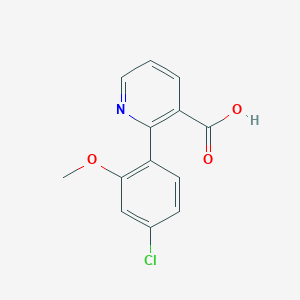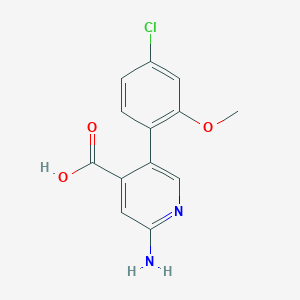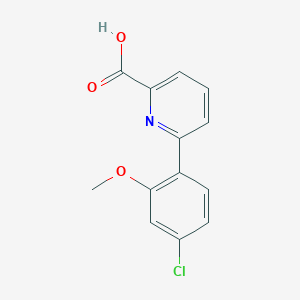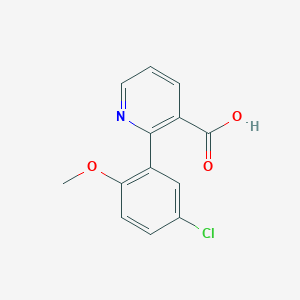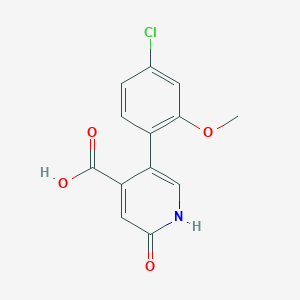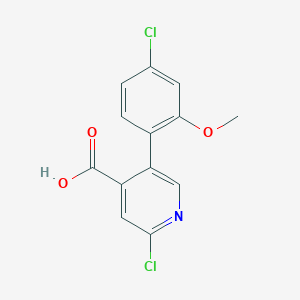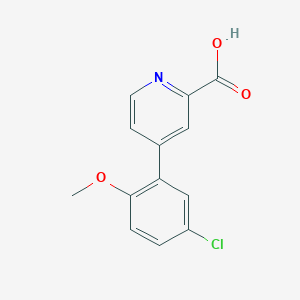
4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chloro-2-methoxyphenyl)picolinic acid (4-CMPPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of picolinic acid, an organic compound that is found naturally in many plants and fungi. 4-CMPPA has been used in a number of laboratory experiments due to its unique properties, including its stability in aqueous solutions and its ability to bind to a wide range of substrates.
科学研究应用
4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a ligand for affinity chromatography, and as a fluorescent probe for the detection of proteins. It has also been used as a reagent for the synthesis of other compounds, such as peptides and peptidomimetics. 4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95% has also been used in the study of the structure and function of proteins, and in the identification of novel proteins.
作用机制
4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95% has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. It binds to proteins through hydrogen bonding and hydrophobic interactions. The binding of 4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95% to proteins can lead to a variety of effects, including changes in enzyme activity, receptor activation, and transporter function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95% have not been extensively studied. However, it has been shown to interact with a variety of proteins and has been used in a number of laboratory experiments. It has been used in the study of enzyme activity, receptor activation, and transporter function. It has also been used in the identification of novel proteins.
实验室实验的优点和局限性
4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is stable in aqueous solutions, has a low toxicity, and can be easily purified. It is also highly soluble in water and can be used in a variety of laboratory protocols. However, 4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95% is not very soluble in organic solvents and can be difficult to purify. Additionally, it has a low affinity for some proteins and can be difficult to use in some assays.
未来方向
There are a number of potential future directions for 4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95% research. These include the development of new synthesis methods, the study of its biochemical and physiological effects, and the development of new assays for its use in laboratory experiments. Additionally, 4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95% could be used in the study of protein structure and function, and in the identification of novel proteins. Finally, 4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95% could be used in the development of new drugs and therapeutics.
合成方法
4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95% can be synthesized from picolinic acid and 2-methoxyphenylchloride. The synthesis is typically done in two steps. In the first step, the picolinic acid is reacted with the 2-methoxyphenylchloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 4-chloro-2-methoxyphenylpicolinic acid. In the second step, the 4-chloro-2-methoxyphenylpicolinic acid is reacted with a reducing agent such as sodium borohydride or lithium aluminum hydride to produce 4-(5-Chloro-2-methoxyphenyl)picolinic acid, 95%.
属性
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-3-2-9(14)7-10(12)8-4-5-15-11(6-8)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRJXBCWUPICMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

